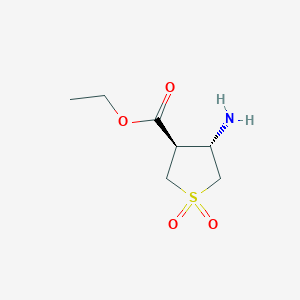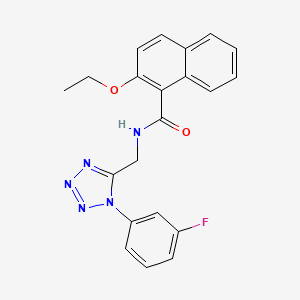![molecular formula C23H31N5O3 B2705767 10-(4-Ethoxyphenyl)-1-methyl-3-(3-methylbutyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione CAS No. 887197-47-9](/img/structure/B2705767.png)
10-(4-Ethoxyphenyl)-1-methyl-3-(3-methylbutyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular formula of the compound is C23H31N5O3 . It has an average mass of 425.524 Da and a monoisotopic mass of 425.242676 Da . More detailed structural analysis would require specific spectroscopic data or crystallographic studies, which are not available in the current search results.Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 609.7±65.0 °C at 760 mmHg . The vapour pressure is 0.0±1.7 mmHg at 25°C . The enthalpy of vaporization is 90.6±3.0 kJ/mol . The flash point is 322.5±34.3 °C . The index of refraction is 1.643 . The molar refractivity is 115.0±0.5 cm3 . It has 8 H bond acceptors, 0 H bond donors, and 5 freely rotating bonds .科学的研究の応用
Crystal Engineering and Intermolecular Interactions
The compound crystallizes in the P-1 space group, with one molecule in the asymmetric unit. Its layered crystal packing is primarily formed by hydrogen bonds, and electrostatic energy contributes to stabilization. Different stacking motifs connect these molecular sheets, with significant dispersion energy components. The anisotropic distribution of interaction energies suggests potential applications in designing new materials .
Medicinal Chemistry and Adenosine Receptor Antagonists
Xanthine derivatives, including this compound, are essential adenosine receptor antagonists. By modifying the 8-position of the purine ring, high selectivity for specific adenosine receptor subtypes can be achieved. Although synthesis isn’t straightforward, these compounds play a crucial role in medicinal chemistry. Investigating their intermolecular interactions in solids is relevant for crystal engineering .
Triazole Derivatives and Biological Activity
Considering the compound’s structure, it falls within the triazole class. Triazoles exhibit diverse biological activities, including antifungal, antibacterial, and anticancer properties. Further studies could explore its potential as a novel drug candidate .
Pyrazole Derivatives and Pharmacological Applications
The cyclization reaction of a related compound resulted in a pyrazole derivative. Pyrazoles are known for their pharmacological significance, including anti-inflammatory, analgesic, and antipyretic effects. Investigating this compound’s biological activity could reveal promising applications .
Materials Science and Organic Semiconductors
Given its unique structure, this compound might find applications in organic electronics. Its π-conjugated system could contribute to organic semiconductors, such as organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). Further exploration is warranted .
Computational Chemistry and Drug Design
Utilizing computational tools, we can explore the compound’s electronic properties, molecular docking, and binding affinity. Such insights aid in rational drug design, potentially identifying novel therapeutic targets .
特性
IUPAC Name |
10-(4-ethoxyphenyl)-1-methyl-3-(3-methylbutyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O3/c1-5-31-18-10-8-17(9-11-18)26-13-6-7-14-27-19-20(24-22(26)27)25(4)23(30)28(21(19)29)15-12-16(2)3/h8-11,16H,5-7,12-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBTXVOZNBBJFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 7214082 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

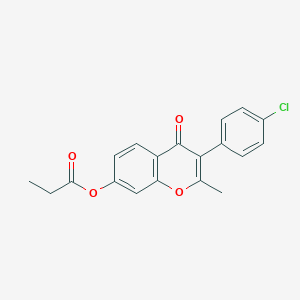

![1-(Iodomethyl)-5-(phenylmethoxymethyl)-2-oxabicyclo[3.1.1]heptane](/img/structure/B2705690.png)
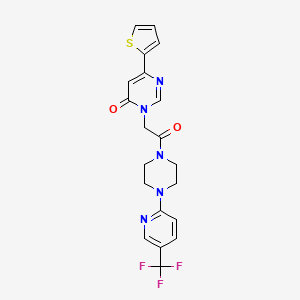
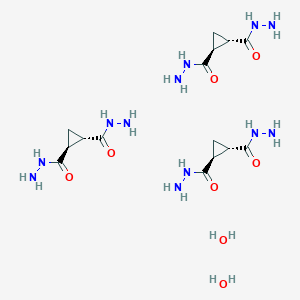
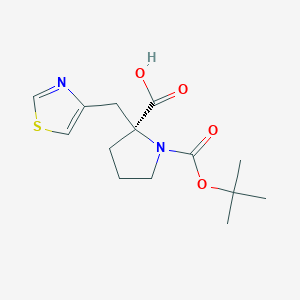
![benzyl 2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2705696.png)

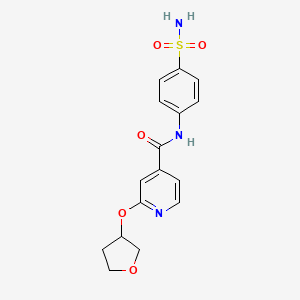
![N-(2-chlorophenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2705701.png)

